molecular formula C18H20N2O3 B13865441 tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate

tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate

Cat. No.: B13865441
M. Wt: 312.4 g/mol
InChI Key: OKNMTQNVSJRDPY-UHFFFAOYSA-N
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Description

tert-Butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a formylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate typically involves multiple steps, starting with the preparation of the formylpyridinyl intermediate. The formylpyridinyl group can be introduced through a formylation reaction using reagents such as Vilsmeier-Haack reagent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The carbamate group can also interact with active sites in enzymes, modulating their function .

Comparison with Similar Compounds

  • tert-Butyl N-[[3-(4-formylpyridin-2-yl)phenyl]methyl]carbamate
  • tert-Butyl N-[[3-(5-bromopyridin-2-yl)phenyl]methyl]carbamate

Uniqueness:

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C18H20N2O3/c1-18(2,3)23-17(22)20-10-13-5-4-6-15(9-13)16-8-7-14(12-21)11-19-16/h4-9,11-12H,10H2,1-3H3,(H,20,22)

InChI Key

OKNMTQNVSJRDPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=NC=C(C=C2)C=O

Origin of Product

United States

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